4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide
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Overview
Description
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of nitro groups, methoxy groups, and octyloxy groups attached to a benzamide core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro compound is then subjected to amination to introduce the amino group. This can be done using reducing agents such as tin(II) chloride in hydrochloric acid.
Octyloxylation: The octyloxy group is introduced via an etherification reaction, typically using octyl bromide and a base such as sodium hydride.
Amidation: Finally, the compound is subjected to amidation to form the benzamide structure. This can be done using an appropriate amine and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups. Typical reducing agents are iron powder in acetic acid or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents like bromine or chlorinating agents can be used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Iron powder in acetic acid, catalytic hydrogenation with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination, chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy and octyloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-[(3-methoxyphenyl)amino]-3,5-dinitrobenzamide: Lacks the octyloxy group, making it less lipophilic.
4-[(3-methoxyphenyl)amino]-3-nitro-N-[4-(octyloxy)phenyl]benzamide: Contains only one nitro group, potentially altering its reactivity.
4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-phenylbenzamide: Lacks the octyloxy group, affecting its solubility and membrane interaction.
Uniqueness
The presence of both methoxy and octyloxy groups in 4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide makes it unique in terms of its lipophilicity and potential biological activity. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C28H32N4O7 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
4-(3-methoxyanilino)-3,5-dinitro-N-(4-octoxyphenyl)benzamide |
InChI |
InChI=1S/C28H32N4O7/c1-3-4-5-6-7-8-16-39-23-14-12-21(13-15-23)30-28(33)20-17-25(31(34)35)27(26(18-20)32(36)37)29-22-10-9-11-24(19-22)38-2/h9-15,17-19,29H,3-8,16H2,1-2H3,(H,30,33) |
InChI Key |
JMLPQQSQCHTLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC(=CC=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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